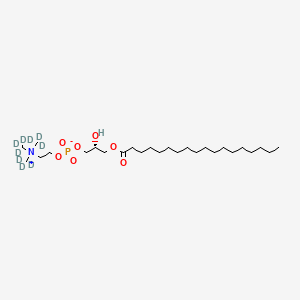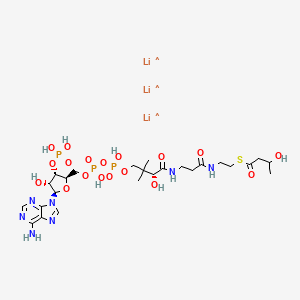
Kdm5B-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kdm5B-IN-3 is a small molecule inhibitor specifically targeting the lysine demethylase 5B (KDM5B) enzyme. KDM5B is a member of the KDM5 family of histone demethylases, which play a crucial role in regulating gene expression by demethylating histone H3 lysine 4 (H3K4). This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodevelopmental disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kdm5B-IN-3 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Kdm5B-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired modification, often involving controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced inhibitory activity and therapeutic applications .
Scientific Research Applications
Kdm5B-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KDM5B in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes, including cell differentiation and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly breast cancer, and neurodevelopmental disorders.
Industry: Utilized in the development of new therapeutic strategies and drug formulations .
Mechanism of Action
Kdm5B-IN-3 exerts its effects by specifically inhibiting the KDM5B enzyme, which demethylates histone H3 lysine 4 (H3K4). By inhibiting this enzyme, this compound prevents the removal of methyl groups from H3K4, leading to changes in gene expression. This inhibition affects various molecular pathways, including those involved in cell cycle regulation, differentiation, and apoptosis .
Comparison with Similar Compounds
Kdm5B-IN-3 is compared with other inhibitors targeting the KDM5 family, including:
Kdm5A-IN-1: Another inhibitor targeting KDM5A, with similar but distinct inhibitory properties.
Kdm5C-IN-2: Targets KDM5C, showing different selectivity and potency.
Kdm5D-IN-4: Inhibits KDM5D, with unique effects on gene expression and cellular processes
This compound stands out due to its specificity for KDM5B and its potential therapeutic applications in various diseases. Its unique structure and inhibitory properties make it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C19H25ClN4O2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H25ClN4O2/c1-13(2)16-11-17(23-22-16)19(25)21-12-18(24-7-9-26-10-8-24)14-5-3-4-6-15(14)20/h3-6,11,13,18H,7-10,12H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
YPOZVBBSPPQEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)




